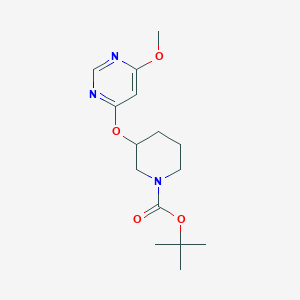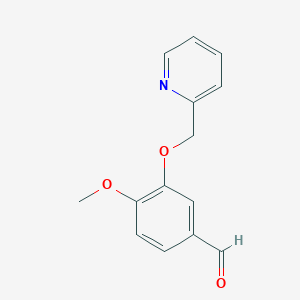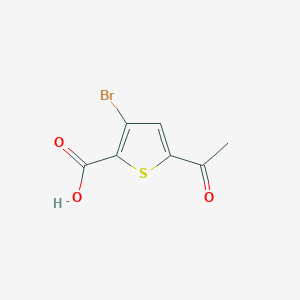![molecular formula C15H15N5OS B2380517 6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one CAS No. 2380083-84-9](/img/structure/B2380517.png)
6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a thienopyrimidine moiety, contributes to its distinctive chemical properties and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in a suitable solvent, such as xylene, and using catalysts like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various functionalized derivatives, such as halogenated or alkylated products.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . For example, it may inhibit enzymes involved in nucleotide biosynthesis, leading to reduced cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical properties and biological activities.
Uniqueness
6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one is unique due to the presence of the cyclopropyl group and the specific arrangement of the thienopyrimidine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
6-cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-13-7-12(10-1-2-10)19-9-20(13)5-4-16-15-14-11(3-6-22-14)17-8-18-15/h3,6-10H,1-2,4-5H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTMTQWONXWFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=NC4=C3SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)


![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)



